molecular formula C8H9FN2O3 B13608489 2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine

2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine

Cat. No.: B13608489
M. Wt: 200.17 g/mol
InChI Key: DBPYISNUMFMBMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of an ether bond between the nitrofluorophenol and an ethylene oxide derivative.

Chemical Reactions Analysis

2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(5-fluoro-2-nitrophenoxy)ethanamine

InChI

InChI=1S/C8H9FN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2

InChI Key

DBPYISNUMFMBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCN)[N+](=O)[O-]

Origin of Product

United States

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